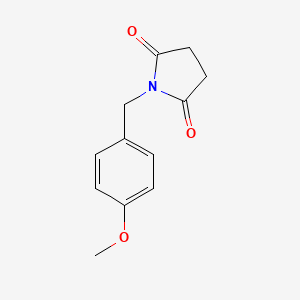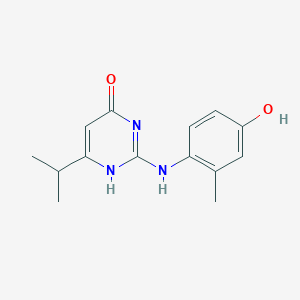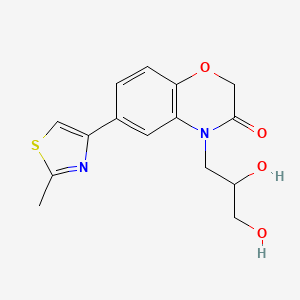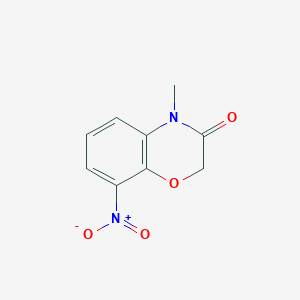
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione
Overview
Description
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxybenzyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
- Pyrrolidine-2,4-dione derivatives, including 1-(4-Methoxybenzyl)pyrrolidine-2,5-dione, are synthesized via heating with various reagents, leading to different products like 4-hydroxy-3,4′-bi-Δ3-pyrrolinyl-2,2′-dione and its anhydro-derivative. This process is important in the preparation of various pyrrolidine derivatives (Mulholland, Foster, & Haydock, 1972).
Applications in Organic Synthesis
- Studies have shown the conversion of pyrrolidine-2,5-dione to maleimide through tosylation, providing insights into organic synthesis and properties of these compounds. This knowledge is pivotal for understanding the synthesis and properties of pyrrolidine-2,5-diones and maleimides (Yan et al., 2018).
Acylation Processes
- Acylation of pyrrolidine-2,4-diones leads to the synthesis of 3-acyltetramic acids, a significant process in chemical synthesis. The efficient protocol involves boron trifluoride–diethyl ether as a Lewis acid, with subsequent methanolysis (Jones et al., 1990).
Functionalized Derivatives
- The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives has been achieved, showcasing their potential in the preparation of various functionalized compounds. This includes the conversion of derivatives with a terminal acetylene moiety to 1,4-triazolyl derivatives (Ali et al., 2015).
Photophysical Properties
- Symmetrically substituted diketopyrrolopyrrole derivatives, including pyrrolidine-2,5-dione variants, have been synthesized and exhibit unique photophysical properties. These derivatives have potential applications in the synthesis of novel organic optoelectronic materials (Zhang et al., 2014).
Biological Applications
- Pyrrolidine-2,4-dione derivatives have been studied for their biological applications, including inhibitory activity against certain plant species. This highlights their potential in agricultural and biological research (Zheng et al., 2011).
N-Acylated, O-Alkylated Pyrrolin-2-ones
- N-Acylated, O-alkylated pyrrolin-2-ones, derived from pyrrolidine-2,4-diones, have been synthesized. These dipeptide analogues, including 1-(4-Methoxybenzyl)pyrrolidine-2,5-dione, demonstrate an extended conformation and are significant in peptide research (Hosseini et al., 2006).
Molecular and Crystal Structure Studies
- Studies on the molecular and crystal structures of compounds like 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione provide insights into their geometric and electronic structures. This is crucial for understanding the chemical properties and potential applications of these compounds (Sirajuddin, Ali, & Tahir, 2012).
Polymerization and Material Science
- The tertiary base initiated polymerization of pyrrolidine derivatives like 5-phenyl-1,3-dioxolan-2,4-dione highlights their significance in the field of polymer science. This polymerization process is essential for developing new polymeric materials (Smith & Tighe, 1981).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYKEWMYCBTVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide](/img/structure/B7848509.png)
![N-[2-(2-hydroxyethoxy)ethyl]-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide](/img/structure/B7848510.png)

![2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile](/img/structure/B7848523.png)
![2-[[4-Phenyl-5-(2-pyrrolidin-1-ylsulfonylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7848530.png)



![6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848577.png)
![6-Methoxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848584.png)
![6-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848592.png)
